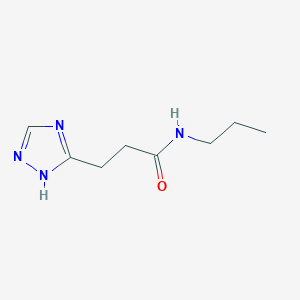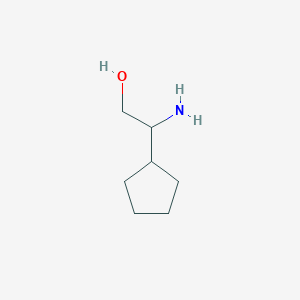
1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a synthetic compound that belongs to the class of amines, and it is commonly used as a research chemical.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
Trialkyltantalum Complexes with Aminopyridinato Ligands : A study by Noor, Kretschmer, and Kempe (2006) explores the synthesis of trialkyltantalum complexes using aminopyridinato ligands similar to 1-(3-Methylpyridin-2-yl)propan-1-amine. The synthesis process involved reactions with pentabenzyltantalum and tantalum pentachloride, leading to complexes with different coordination environments, potentially applicable in catalysis or material science (Noor, Kretschmer, & Kempe, 2006).
Crystal Structure of Pyridin-2-yl Derivatives : Böck, Beuchel, Goddard, Imming, and Seidel (2020) conducted a structural analysis of compounds including 1-(4-Methylpyridin-2-yl)thiourea, exhibiting different hydrogen bonding patterns and crystal structures. This research highlights the utility of such compounds in crystallography and material science (Böck et al., 2020).
Pharmaceutical and Medicinal Chemistry
- Synthesis of AlphaVbeta3 Integrin Antagonists : Hartner, Hsiao, Eng, and colleagues (2004) described the synthesis of compounds like 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine, key intermediates in creating αVβ3 antagonists. These antagonists could have significant implications in pharmaceutical research, especially in developing treatments for conditions involving integrin receptors (Hartner et al., 2004).
Material Science and Chemistry
Conformational Analysis and Crystal Structure : Ribet, Pena, Maurel, and colleagues (2005) performed a detailed conformational analysis and crystal structure study of a compound structurally related to 1-(3-Methylpyridin-2-yl)propan-1-amine. Their research contributes to our understanding of molecular conformations and interactions in materials and pharmaceutical compounds (Ribet et al., 2005).
Asymmetric Reductive Amination of Pyridines : Yamada, Azuma, and Yamano (2021) reported a method for asymmetric reductive amination of pyridines, including 1-(6-methylpyridin-2-yl)propan-2-one. This technique is vital in synthesizing chiral amines, crucial in pharmaceuticals and fine chemicals (Yamada, Azuma, & Yamano, 2021).
Propiedades
IUPAC Name |
1-(3-methylpyridin-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-3-8(10)9-7(2)5-4-6-11-9;;/h4-6,8H,3,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLURVUPKNNMCDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC=N1)C)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylpyridin-2-yl)propan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-phenethyl-1-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2383569.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-phenoxyethyl)propanamide](/img/structure/B2383570.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2383572.png)

![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)
![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)
![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)




